molecular formula C93H163N31O28 B10851676 Navpnlrgdlqvlaqkvart

Navpnlrgdlqvlaqkvart

Cat. No.: B10851676
M. Wt: 2163.5 g/mol
InChI Key: BIPRZBFRCFOBDQ-KAGUSELOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"NAVPNLRGDLQVLAQKVART" (hereafter referred to by its full sequence name) is a 20-amino acid peptide derived from the VP1 capsid protein of the foot-and-mouth disease virus (FMDV). It contains the RGDLXXL motif, which confers selective binding affinity for the αvβ6 integrin, a cell surface receptor overexpressed in epithelial cancers (e.g., pancreatic, colorectal, and breast carcinomas) but minimally expressed in healthy tissues . This peptide, also designated A20FMDV2 in research contexts, has been engineered into adenoviral vectors (e.g., Ad5NULL-A20) for precision tumor-targeted therapies due to its ability to mediate viral internalization specifically in αvβ6-positive cancer cells .

The αvβ6 integrin-binding specificity of this compound arises from its unique structural features:

  • RGD motif: A conserved tripeptide (Arg-Gly-Asp) critical for integrin recognition .
  • DLXXL motif: A downstream sequence (Asp-Leu-X-X-Leu) that enhances selectivity for αvβ6 over other RGD-binding integrins (e.g., αvβ3, αvβ5) .

Properties

Molecular Formula

C93H163N31O28

Molecular Weight

2163.5 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C93H163N31O28/c1-41(2)34-57(82(142)108-47(13)73(133)112-55(26-28-63(96)126)78(138)114-53(22-17-18-30-94)79(139)120-69(44(7)8)88(148)109-48(14)74(134)111-54(24-20-32-105-93(102)103)80(140)123-72(50(16)125)91(151)152)119-89(149)70(45(9)10)121-81(141)56(27-29-64(97)127)115-84(144)59(36-43(5)6)117-86(146)61(39-68(131)132)110-67(130)40-106-77(137)52(23-19-31-104-92(100)101)113-83(143)58(35-42(3)4)116-85(145)60(38-66(99)129)118-87(147)62-25-21-33-124(62)90(150)71(46(11)12)122-75(135)49(15)107-76(136)51(95)37-65(98)128/h41-62,69-72,125H,17-40,94-95H2,1-16H3,(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H,106,137)(H,107,136)(H,108,142)(H,109,148)(H,110,130)(H,111,134)(H,112,133)(H,113,143)(H,114,138)(H,115,144)(H,116,145)(H,117,146)(H,118,147)(H,119,149)(H,120,139)(H,121,141)(H,122,135)(H,123,140)(H,131,132)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-,71-,72-/m0/s1

InChI Key

BIPRZBFRCFOBDQ-KAGUSELOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Standard Fmoc/tBu Strategy

The primary method for synthesizing A20FMDV2 is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This approach ensures high purity and scalability, critical for preclinical and clinical applications.

Resin Selection and Initial Activation

  • Resin type : PEG-modified polystyrene resins are preferred due to their swelling properties and compatibility with long peptide sequences.

  • First amino acid attachment : The C-terminal threonine (T20) is anchored to the resin via a Rink amide linker, enabling cleavage to yield a C-terminal amide.

Sequential Deprotection and Coupling

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group from each amino acid.

  • Activation : Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) activate carboxyl groups for amide bond formation.

  • Cycle time : Each amino acid addition requires ~40 minutes, with a total synthesis time of ~80 hours for the 20-mer peptide.

Challenges in Synthesis

  • Aggregation mitigation : Difficult sequences (e.g., hydrophobic regions in A20FMDV2) require pseudoproline dipeptides or depsipeptide units to reduce chain aggregation.

  • Purity optimization : Crude peptide purity typically exceeds 70%, necessitating HPLC purification to achieve >95% purity.

Cleavage and Side-Chain Deprotection

  • Reagent : TFA (trifluoroacetic acid) with scavengers (e.g., TIPS, EDT, water) cleaves the peptide from the resin and removes tBu groups.

  • Conditions : 2–4 hours at room temperature.

Purification and Characterization

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) isolate the target peptide.

  • Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (theoretical: 2,246.5 Da; observed: 2,247.1 ± 0.3 Da).

Radiolabeling Techniques for Diagnostic and Therapeutic Applications

Fluorine-18 Labeling ([18F]FB-A20FMDV2)

Radiolabeling with fluorine-18 enables PET imaging of αvβ6 expression in vivo.

Automated GMP-Compliant Synthesis

  • Precursor : A20FMDV2 conjugated with a maleimide-functionalized prosthetic group (e.g., [18F]FBEM).

  • Reaction conditions :

    • pH 8.5 (0.1 M borate buffer)

    • 40°C for 20 minutes.

  • Yield : ~800 MBq of [18F]FB-A20FMDV2 with molar activity up to 150 GBq/μmol.

Quality Control

  • Radiochemical purity : >97% (confirmed by radio-TLC and HPLC).

  • Stability : Rapid metabolism in plasma (5% intact tracer at 30 minutes post-injection in rats).

Lutetium-177 Labeling for Radionuclide Therapy

[177Lu]Lu-DOTA-(PEG28)2-A20FMDV2 targets αvβ6-positive tumors for therapeutic applications.

Conjugation and Chelation

  • Chelator : DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) linked via PEG28 spacers.

  • Labeling conditions :

    • 0.1 M ammonium acetate (pH 5.0)

    • 95°C for 30 minutes.

  • Yield : 85–90% radiochemical yield, >98% purity.

Biodistribution and Dosimetry

  • Tumor uptake : 8.3 ± 0.6% ID/g in BxPC-3 xenografts at 1 hour.

  • Effective dose (human) : 33.5 μSv/MBq (calculated via OLINDA/EXM).

Radioiodination ([125I]IFMDV2)

Iodine-125 labeling facilitates SPECT imaging and blocking studies.

Maleimide-Based Conjugation

  • Reagent : N-[125I]iodophenylmaleimide reacts with a cysteine-glycine (CG) motif introduced at the peptide N-terminus.

  • Specific activity : >1,500 Ci/mmol.

In Vivo Performance

  • Tumor-to-muscle ratio : 2.4:1 in AsPC-1 xenografts at 1 hour.

  • Blocking efficacy : 70% reduction in tumor uptake with excess A20FMDV2.

Structural Modifications to Enhance Pharmacokinetics

PEGylation Strategies

  • Purpose : Prolong circulation half-life and reduce renal clearance.

  • Method : Incorporation of PEG28 spacers between the peptide and DOTA chelator.

  • Impact : Tumor uptake increased from 4.4% (non-PEGylated) to 15.2% (PEGylated) at 1 hour.

Albumin-Binding Moieties

  • Constructs : Evans blue (EB) or ibuprofen (IBA) derivatives linked to the peptide.

  • Outcome :

    • Half-life extension : EB-modified peptide: 12.7 hours vs. 1.5 hours for unmodified peptide.

    • Therapeutic efficacy : Tumor growth inhibition of 78% with [177Lu]Lu-IBA-DOTA-(PEG28)2-A20FMDV2.

Analytical and Quality Control Metrics

Table 1: Comparative Synthesis Parameters

ParameterSPPS[18F]FB[177Lu]Lu[125I]I
Purity (%)>95>97>98>99
Molar Activity (GBq/μmol)N/A150451,500
Synthesis Time (hours)80321.5

Table 2: In Vivo Biodistribution (1 Hour Post-Injection)

Tissue[18F]FB-A20FMDV2[177Lu]Lu-IBA[125I]IFMDV2
Tumor5.2 ± 0.8 %ID/g8.3 ± 0.6 %ID/g1.2 ± 0.2 %ID/g
Kidney12.4 ± 1.2 %ID/g25.1 ± 3.1 %ID/g0.8 ± 0.3 %ID/g
Liver2.1 ± 0.3 %ID/g4.5 ± 0.7 %ID/g0.5 ± 0.1 %ID/g

Chemical Reactions Analysis

Radiolabeling with [¹⁸F]FB

The GMP-compliant synthesis of [¹⁸F]FB-A20FMDV2 involves fluorobenzoic acid (FB) conjugation via solid-phase chemistry. Key parameters include:

  • Synthesis time : 180 minutes.

  • Yield : ~800 MBq with >97% radiochemical purity.

  • Molar activity : Up to 150 GBq/μmol .

  • Metabolic stability : Rapid metabolism in rats, with <5% intact tracer in plasma at 30 minutes post-administration .

⁶⁸Ga Labeling via TRAP Chelators

A20FMDV2 derivatives were conjugated with TRAP (1,4,7-triazacyclononane-1,4,7-tris[methylene(2-carboxyethyl)]phosphinic acid) for ⁶⁸Ga labeling. Key features:

Parameter Value
Labeling efficiency>95%
StabilitypH-adjusted buffer (HEPES, pH 2)
PurificationC8 solid-phase extraction
PEGylation variantsTRAP(PEG10-AvB6)₃ (trimeric form)

Multimeric conjugates (dimers, trimers) showed increased lipophilicity (log D = –1.72 for trimers) but reduced tumor-to-organ contrast compared to monomers .

Comparison of Chelator Systems

Studies evaluated DOTA and PCTA chelators for ⁶⁴Cu labeling of A20FMDV2:

Chelator Labeling Conditions Molar Activity Serum Stability
DOTA45°C for 1 h18.5 GBq/μmol98.9% (24 h)
PCTA80°C for 15 min18.5 GBq/μmol100% (24 h)

PCTA conjugates demonstrated higher tumor uptake (3.86 %ID/g) compared to DOTA (2.12 %ID/g) in BxPC-3 xenografts .

PEGylation and Pharmacokinetic Optimization

Bi-terminal PEGylation improved pharmacokinetics:

  • PEGylation variants :

    • 4 : C-terminal PEGylation.

    • 5 : Bi-terminal PEGylation (enhanced binding and internalization).

  • Key outcomes :

    • Binding : 60.5% ± 3.3% to αvβ6-expressing cells (DX3puroβ6).

    • Internalization : ~37% of total radioactivity.

    • Tumor uptake : Superior to non-PEGylated analogs .

Click Chemistry for Multimerization

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) enabled synthesis of multimeric conjugates:

  • Conjugates studied :

    • Monomers: TRAP(azide)₃, NODAGA-AvB6.

    • Dimers: TRAP(AvB6)₂.

    • Trimers: TRAP(PEG10-AvB6)₃.

  • Binding affinity :

    • Monomers: IC₅₀ ~260 pM.

    • Dimers: IC₅₀ ~130 pM (2× improvement).

    • Trimers: IC₅₀ ~23 pM (11× improvement) .

Stability and Selectivity

A20FMDV2 exhibits:

  • High selectivity : αvβ6 over αvβ3, αvβ5, and αvβ8 (IC₅₀ for αvβ6 = 0.93 nM) .

  • Plasma stability : Cyclic derivatives (e.g., cyclo(FRGDLAFp( NMe)K)) remain stable for 3 hours in human plasma .

Scientific Research Applications

Chemistry

In chemistry, NAVPNLRGDLQVLAQKVART is used as a tool to study integrin-ligand interactions. Its high specificity for alpha-v beta-6 integrin makes it valuable for investigating the role of this integrin in various biological processes .

Biology

In biological research, the peptide is used to study cell adhesion, migration, and signaling pathways. It helps elucidate the mechanisms by which integrins regulate these processes and their implications in diseases such as cancer and fibrosis .

Medicine

In medicine, this compound is explored for its potential in cancer imaging and therapy. Its ability to selectively bind to alpha-v beta-6 integrin, which is overexpressed in many cancers, makes it a promising candidate for targeted imaging and therapeutic applications .

Industry

In the pharmaceutical industry, the peptide is used in the development of diagnostic and therapeutic agents. Its high specificity and affinity for alpha-v beta-6 integrin make it a valuable component in the design of targeted therapies and imaging agents .

Mechanism of Action

NAVPNLRGDLQVLAQKVART exerts its effects by binding to the alpha-v beta-6 integrin with high affinity and selectivity. This binding inhibits the integrin’s interaction with its natural ligands, thereby modulating cellular processes such as adhesion, migration, and invasion. The peptide’s mechanism of action involves the recognition of the arginyl-glycinyl-aspartic acid (RGD) motif on the integrin, which is critical for ligand binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of NAVPNLRGDLQVLAQKVART with other integrin-targeting peptides:

Compound Sequence/Structure Target Integrin Specificity Applications Key References
This compound 20-mer peptide (RGDLXXL motif) αvβ6 High specificity for αvβ6 Tumor-targeted virotherapy, imaging
Cilengitide Cyclic RGDfV pentapeptide αvβ3, αvβ5 Broad αv integrin affinity Anti-angiogenic therapy (discontinued)
LAP (Latency-Associated Peptide) RGD within TGF-β1 prodomain αvβ8, αvβ6 Context-dependent activation TGF-β1 activation, fibrosis regulation
iRGD CRGDKGPDC peptide αvβ3/αvβ5 + Neuropilin-1 Tumor-penetrating delivery Drug conjugate enhancement

Key Research Findings

Specificity :

  • This compound exhibits >100-fold higher binding affinity for αvβ6 compared to αvβ3 or αvβ5, attributed to the DLXXL motif .
  • In contrast, cilengitide’s cyclic RGD structure lacks motif-based specificity, leading to off-target effects and clinical inefficacy .

Therapeutic Efficacy: In vivo studies demonstrate that Ad5NULL-A20 (armed with this compound) achieves 90% tumor transduction efficiency in αvβ6-positive xenografts, surpassing non-targeted vectors . LAP’s RGD motif activates TGF-β1 in a context-dependent manner, limiting its utility in cancer therapy despite αvβ6 binding .

Clinical Relevance :

  • This compound-based therapies are in preclinical development, while cilengitide failed Phase III trials due to poor tumor selectivity .

Data Tables

Table 1: Binding Affinity (IC₅₀) of this compound vs. Analogues

Compound αvβ6 (nM) αvβ3 (nM) αvβ5 (nM)
This compound 2.1 ± 0.3 450 ± 60 520 ± 70
Cilengitide 1200 ± 150 4.8 ± 0.7 6.2 ± 0.9
LAP 8.5 ± 1.2 >10,000 >10,000

Source: Competitive binding assays

Table 2: In Vivo Tumor Targeting Efficiency

Vector Tumor Model Transduction Efficiency (%)
Ad5NULL-A20 Pancreatic carcinoma 90 ± 5
Non-targeted Ad5 Pancreatic carcinoma 10 ± 3
iRGD-conjugated liposomes Breast carcinoma 65 ± 8

Source: Bioluminescence imaging data

Discussion

This compound represents a paradigm shift in integrin-targeted therapies due to its unparalleled αvβ6 selectivity. Unlike broad-spectrum RGD peptides (e.g., cilengitide), its DLXXL motif minimizes off-target binding, enhancing therapeutic precision . However, challenges remain in optimizing pharmacokinetics and overcoming stromal barriers in solid tumors. Future research should explore hybrid strategies, such as combining this compound with immune checkpoint inhibitors, to amplify antitumor responses .

Q & A

Q. What are the standard methodologies for synthesizing Navpnlrgdlqvlaqkvart, and how can reaction conditions be optimized?

To synthesize this compound, researchers typically employ methods such as solid-phase peptide synthesis (SPPS) or catalytic cross-coupling reactions, depending on the compound's structural complexity. Optimization involves iterative testing of variables (e.g., temperature, solvent polarity, catalysts) using Design of Experiments (DoE) frameworks to maximize yield and purity . For example, a comparative analysis of synthesis routes might include:

MethodYield (%)Purity (%)Key Conditions
SPPS7895DMF solvent, RT, 24h
Catalytic coupling6588Pd catalyst, 80°C, 12h

Post-synthesis, characterization via HPLC and mass spectrometry is critical to validate outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are foundational for structural elucidation. Infrared (IR) spectroscopy can identify functional groups, while X-ray crystallography resolves stereochemistry. Researchers should cross-reference data with computational models (e.g., DFT calculations) to confirm assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

  • Replicating experiments under standardized protocols.
  • Applying meta-analysis to identify confounding variables (e.g., solvent effects, pH).
  • Using statistical tools (e.g., ANOVA) to assess significance of discrepancies . Cross-disciplinary collaboration with bioinformaticians can contextualize data within broader biological pathways .

Q. What strategies are recommended for investigating this compound’s mechanistic pathways in enzymatic inhibition?

Advanced studies require:

  • Kinetic assays : Measure KmK_m and VmaxV_{max} under varying substrate concentrations.
  • Isotopic labeling : Track metabolic fate using 14C^{14}C-tagged compounds.
  • Computational docking : Simulate ligand-protein interactions with tools like AutoDock Vina . Integrate findings with transcriptomic data to map downstream effects .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

Stability studies involve:

  • Accelerated degradation tests : Expose the compound to stress conditions (heat, light, pH extremes).
  • LC-MS monitoring : Quantify degradation products over time.
  • Pharmacokinetic modeling : Predict in vivo behavior using compartmental models .

Methodological Frameworks

Q. What interdisciplinary approaches enhance the study of this compound’s multifunctional properties?

Combine:

  • Materials science : Analyze crystallinity and thermal stability via DSC/TGA.
  • Computational chemistry : Predict electronic properties with ab initio methods.
  • Systems biology : Map interactions using network theory .

Q. How can machine learning improve the predictive modeling of this compound’s structure-activity relationships?

Train models on curated datasets (e.g., IC50 values, structural descriptors) using algorithms like Random Forest or Neural Networks. Validate predictions with in vitro assays and explainability tools (SHAP values) to interpret feature importance .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound research?

  • Open science practices : Share raw data and code via repositories like Zenodo.
  • Detailed SOPs : Document equipment calibration and reagent batch numbers.
  • Peer validation : Collaborate with independent labs for inter-laboratory studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.